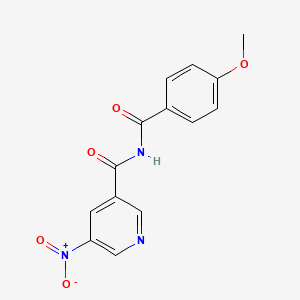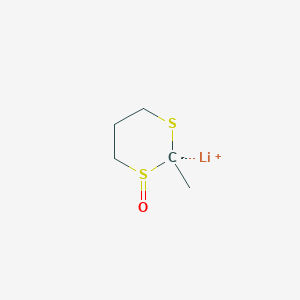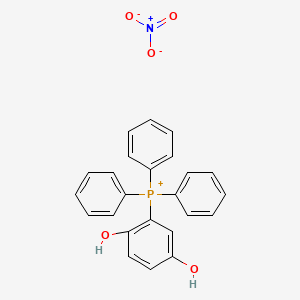
(2,5-Dihydroxyphenyl)(triphenyl)phosphanium nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dihydroxyphenyl)(triphenyl)phosphanium nitrate is a chemical compound with the molecular formula C24H20O2P It is known for its unique structure, which includes a phosphonium center bonded to a 2,5-dihydroxyphenyl group and three phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dihydroxyphenyl)(triphenyl)phosphanium nitrate typically involves the reaction of triphenylphosphine with 2,5-dihydroxybenzaldehyde under specific conditions. The reaction proceeds through the formation of a phosphonium salt, which is then converted to the nitrate form. The reaction conditions often include the use of solvents such as dichloromethane and the presence of a base like sodium hydroxide to facilitate the formation of the phosphonium salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2,5-Dihydroxyphenyl)(triphenyl)phosphanium nitrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phenyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include triphenylphosphine oxide, reduced phosphines, and substituted phosphonium salts
Aplicaciones Científicas De Investigación
(2,5-Dihydroxyphenyl)(triphenyl)phosphanium nitrate has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: It is being investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of (2,5-Dihydroxyphenyl)(triphenyl)phosphanium nitrate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It can also interact with biological membranes, affecting their permeability and function. The pathways involved in these interactions include coordination chemistry and redox reactions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (2,5-Dihydroxyphenyl)(triphenyl)phosphanium nitrate include:
- (2,5-Diethoxyphenyl)(triphenyl)phosphanium iodide
- (2,5-Dihydroxyphenyl) diphenylphosphine oxide
- Triphenylphosphine derivatives
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a phosphonium center with a 2,5-dihydroxyphenyl group.
Propiedades
Número CAS |
58359-80-1 |
|---|---|
Fórmula molecular |
C24H20NO5P |
Peso molecular |
433.4 g/mol |
Nombre IUPAC |
(2,5-dihydroxyphenyl)-triphenylphosphanium;nitrate |
InChI |
InChI=1S/C24H19O2P.NO3/c25-19-16-17-23(26)24(18-19)27(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22;2-1(3)4/h1-18H,(H-,25,26);/q;-1/p+1 |
Clave InChI |
UFJBDQMKNYKTEZ-UHFFFAOYSA-O |
SMILES canónico |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=C(C=CC(=C4)O)O.[N+](=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-([1,1'-Biphenyl]-4-yl)-4-methyl-5-phenylpyridine](/img/structure/B14617653.png)
![N-[(Naphthalene-1-carbothioyl)carbamoyl]benzamide](/img/structure/B14617659.png)
![1-(2-Propylpyrazolo[1,5-a]pyridin-3-yl)butan-1-one](/img/structure/B14617666.png)
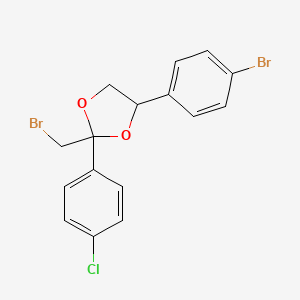
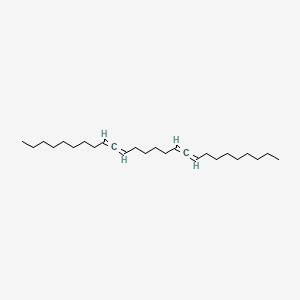
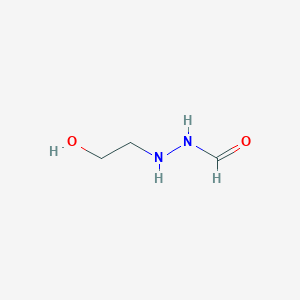
![2,2-Dimethylpropane-1,3-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;oxepan-2-one](/img/structure/B14617699.png)

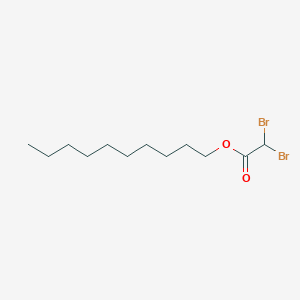
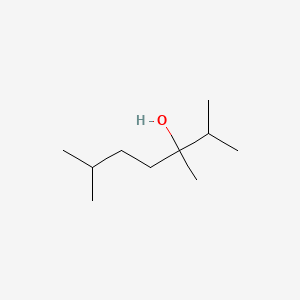
![2-[(E)-(2-Methoxy-4-nitrophenyl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14617721.png)
